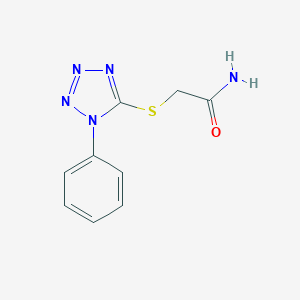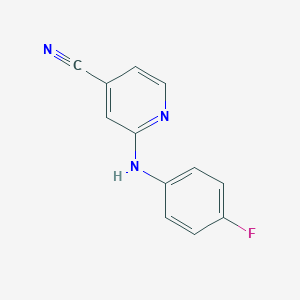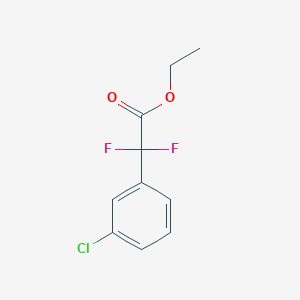
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
概要
説明
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a chemical compound with the CAS Number: 14062-29-4 . It has a molecular weight of 198.65 .
Synthesis Analysis
The synthesis of related compounds often involves reactions with various substrates . For instance, 2-(3-Chlorophenyl)ethylamine was used in the preparation of phenylacetaldehyde by a proton abstraction process . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine .Chemical Reactions Analysis
While specific reactions involving Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate are not detailed in the search results, related compounds have been discussed. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate would be suitable for the reactions of carboxylic acids .科学的研究の応用
Electrosynthesis and Building Block Precursor
Ethyl-2,2-difluoro-2-trimethylsilylacetate, prepared from ethyl-2-chloro-2,2-difluoroacetate, serves as a difluoromethylene building block precursor. This compound is produced via electrolysis in a one-step process, showcasing its utility in organic synthesis for transferring the ethyl-2,2-difluoroacetate moiety to various electrophiles (Clavel et al., 2000).
Visible-Light-Driven Acetylation
A study demonstrated the visible-light-driven direct 2,2-difluoroacetylation of alkenes using ethyl 2-bromo-2,2-difluoroacetate. This process, facilitated by a blue light-emitting diode (LED) and fluorescein catalyst, highlights the compound's potential in creating 2,2-difluoroacetyl compounds and 2,2-difluoroalkanoates with moderate to excellent yields (Furukawa et al., 2020).
Radical Reactions and Synthesis of GABA Analogues
Ethyl/methyl 2-bromo-2,2-difluoroacetate has been used in radical reactions with vinyl ethers to synthesize difluoro or monofluoroacetyl-substituted acetals. This methodology was applied in the synthesis of 3,3-difluoro-GABA, showcasing the compound's role in synthesizing novel organic compounds with potential biological activities (Kondratov et al., 2015).
Dyeing Polyester Fibres
Research on disperse dyes for dyeing polyester fibers involved the synthesis of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, demonstrating the compound's utility in textile applications. These dyes offer a range of colors with good fastness properties, though with noted poor photostability (Iyun et al., 2015).
Photoinduced Reactions
A study on photoinduced vicinal difluoroalkylation and aminosulfonylation of alkynes utilized ethyl 2-bromo-2,2-difluoroacetate. This four-component reaction under photocatalysis formed ethyl 2,2-difluoro-4-aryl-4-sulfamoylbut-3-enoates, demonstrating the compound's potential in creating complex molecules through photochemical processes (Xiang et al., 2017).
Safety and Hazards
将来の方向性
While specific future directions for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate are not mentioned in the search results, related compounds have been discussed. For instance, compounds with substituted phenyl rings are considered as a perfect side chain for the indole nucleus for the development of new antioxidant agents .
作用機序
Target of Action
It is known that indole derivatives, which share a similar structure, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone, are known to inhibit oxidative phosphorylation .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
特性
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZFHRLBCLCNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577543 | |
| Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135334-14-4 | |
| Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B179601.png)
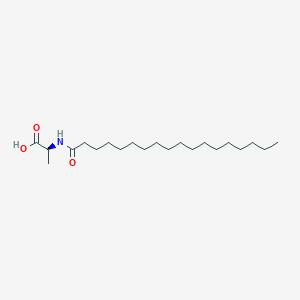
![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)

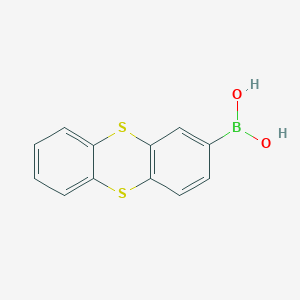
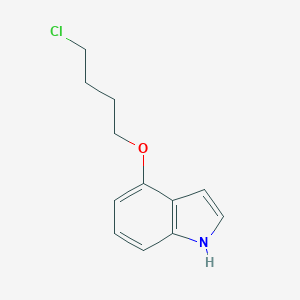
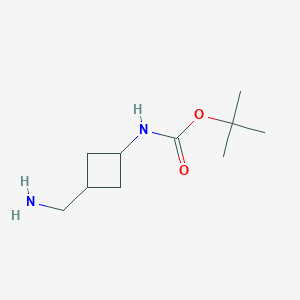
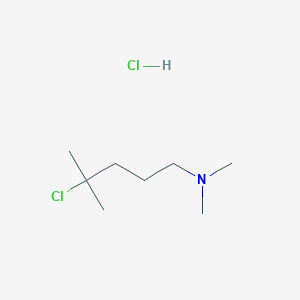
![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)
![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)
